molecular formula C10H10BrNO4 B13954402 2-Bromo-6-methoxy-4-(2-nitroprop-1-enyl)phenol

2-Bromo-6-methoxy-4-(2-nitroprop-1-enyl)phenol

Cat. No.: B13954402
M. Wt: 288.09 g/mol
InChI Key: QLYHSPFQXJQEPS-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of phenol, characterized by the presence of bromine, methoxy, and nitro groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol typically involves multiple steps, starting with the bromination of a methoxy-substituted phenol. The brominated intermediate is then subjected to nitration to introduce the nitro group. The final step involves the addition of a propenyl group through a suitable reaction mechanism, such as electrophilic aromatic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions result in various substituted phenol compounds .

Scientific Research Applications

2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol is unique due to the combination of bromine, methoxy, and nitro groups along with the propenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

2-bromo-6-methoxy-4-(2-nitroprop-1-enyl)phenol

InChI

InChI=1S/C10H10BrNO4/c1-6(12(14)15)3-7-4-8(11)10(13)9(5-7)16-2/h3-5,13H,1-2H3

InChI Key

QLYHSPFQXJQEPS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C(=C1)Br)O)OC)[N+](=O)[O-]

Origin of Product

United States

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